tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a pyrazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl piperidine-1-carboxylate and 1H-pyrazole.
Reaction Steps:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods:
- Industrial synthesis may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the pyrazole moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in combinatorial chemistry for drug discovery.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
- May serve as a scaffold for the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known for its ability to interact with various biological targets, which can influence the compound’s pharmacological properties.
Comparison with Similar Compounds
- tert-Butyl 4-((1H-imidazol-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((1H-triazol-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((1H-tetrazol-1-yl)methyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, and tetrazole derivatives.
- The pyrazole ring can engage in different types of interactions with biological targets, potentially leading to unique pharmacological profiles.
- The synthesis and reactivity of the pyrazole derivative may differ from those of its imidazole, triazole, and tetrazole counterparts, offering diverse opportunities for chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKKJTYDPPBKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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